5'-(4,4'-Dimethoxytrityl)-5-methyluridine
CAS No.:
Cat. No.: VC16550232
Molecular Formula: C31H34N2O8
Molecular Weight: 562.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H34N2O8 |
|---|---|
| Molecular Weight | 562.6 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C31H34N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-16,19,25-27,29,34-35H,17-18H2,1-3H3,(H,32,36,37)/t19?,25-,26-,27-,29-/m1/s1 |
| Standard InChI Key | DUEVXRVIGZMBAG-UUPMBCKFSA-N |
| Isomeric SMILES | CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
| Canonical SMILES | CC1CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
5'-(4,4'-Dimethoxytrityl)-5-methyluridine belongs to the class of protected nucleosides, featuring a uridine backbone modified at two key positions:
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5'-Position: A dimethoxytrityl group (C₃₂H₂₈O₂), which serves as a temporary protective moiety during solid-phase oligonucleotide synthesis. This hydrophobic group prevents unwanted side reactions and enables selective deprotection under mild acidic conditions .
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5-Position: A methyl group substituted on the uracil base, which enhances base-pairing specificity and reduces nuclease susceptibility in resulting oligonucleotides.
The compound’s molecular formula is reported as C₃₁H₃₂N₂O₈ (molecular weight: 560.59 g/mol) in some sources , while others specify C₃₁H₃₄N₂O₈ (562.6 g/mol). This discrepancy may arise from differences in hydration states or measurement methodologies. The IUPAC name, 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione, reflects its stereochemical complexity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 138239-62-0 | |
| Molecular Formula | C₃₁H₃₂N₂O₈ / C₃₁H₃₄N₂O₈ | |
| Molecular Weight | 560.59 g/mol / 562.6 g/mol | |
| Exact Mass | 560.21600 | |
| LogP | 2.49 | |
| Protective Group | 4,4'-Dimethoxytrityl (DMTr) |
Stereochemical Considerations
The ribose sugar adopts a β-D-ribofuranosyl conformation, ensuring proper Watson-Crick base pairing in oligonucleotides. The DMTr group’s bulky aromatic structure introduces steric hindrance, which necessitates precise reaction conditions during oligonucleotide chain elongation.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine typically involves the following steps:
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Protection of the 5'-Hydroxyl: Treatment of 5-methyluridine with 4,4'-dimethoxytrityl chloride in anhydrous pyridine, yielding the DMTr-protected intermediate .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with purity confirmed via HPLC (>98%) .
Analytical Data
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Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra show characteristic signals for the DMTr group (aromatic protons at δ 7.2–7.4 ppm, methoxy groups at δ 3.7 ppm) and the ribose protons (δ 5.2–6.2 ppm) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 560.21600 [M + Na]⁺ .
Biological Applications
DNA/RNA Labeling and Tracking
The compound’s thymidine analog structure allows incorporation into replicating DNA, enabling cell proliferation assays. Researchers utilize it to:
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Track DNA synthesis in vitro and in vivo via fluorescent or radioactive tagging .
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Study cell cycle dynamics in cancer models, leveraging its insertional activity without disrupting replication fidelity .
Therapeutic Oligonucleotide Synthesis
5'-(4,4'-Dimethoxytrityl)-5-methyluridine is integral to manufacturing:
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siRNAs: Its methyl group stabilizes duplex structures, enhancing gene-silencing efficacy in RNA interference (RNAi) therapies.
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Antisense Oligonucleotides (ASOs): The DMTr group facilitates stepwise solid-phase synthesis, enabling precise sequence control.
Table 2: Comparison with Related Nucleoside Analogs
| Compound | Key Feature | Application |
|---|---|---|
| 5'-O-DMTr-2'-O-methyluridine | 2'-O-methylation | Improved nuclease resistance |
| 5'-O-DMTr-2'-fluoro-uridine | 2'-fluoro substitution | Enhanced binding affinity |
| 5'-O-DMTr-5-methyluridine (this compound) | 5-methyl substitution | Stabilized base pairing |
Research Findings and Innovations
Stability Enhancements
Studies demonstrate that oligonucleotides incorporating 5'-(4,4'-Dimethoxytrityl)-5-methyluridine exhibit:
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Thermal Stability: A 5–10°C increase in melting temperature (Tm) compared to unmodified strands, due to methyl-induced hydrophobic interactions.
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Serum Half-Life: Extended half-life from <1 hour to >24 hours in human serum, critical for in vivo therapeutic applications.
Future Directions
Ongoing research aims to:
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Develop novel derivatives with dual protective groups for branched oligonucleotide synthesis.
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Optimize automated synthesis protocols to reduce waste and improve yields.
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Explore applications in CRISPR-Cas9 gene-editing systems as stabilizing modulators.
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